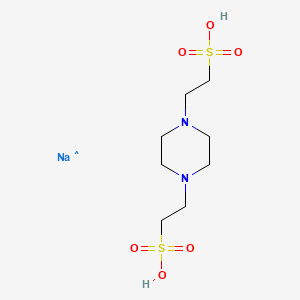![molecular formula C35H37N5O7 B12361266 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12361266.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure. This compound features a purine base linked to a sugar moiety, which is further connected to a substituted amide group. The presence of multiple functional groups, including hydroxyl, methoxy, and amide, makes this compound versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.
Protection and Deprotection: The hydroxyl groups on the sugar moiety are protected using groups like TBDMS (tert-butyldimethylsilyl) to prevent unwanted reactions.
Substitution: The protected nucleoside undergoes substitution reactions to introduce the bis(4-methoxyphenyl)-phenylmethoxy group.
Amidation: Finally, the amide group is introduced through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the purine base can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting or modifying their function. The substituted amide group may interact with proteins, affecting their structure and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Tenofovir: An antiviral drug with a similar nucleoside structure.
Adefovir: Another antiviral drug with structural similarities.
Uniqueness
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of multiple functional groups. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to similar compounds.
属性
分子式 |
C35H37N5O7 |
|---|---|
分子量 |
639.7 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-30,41H,18-19H2,1-4H3,(H,38,39,42,43)/t27-,28+,29+,30?/m0/s1 |
InChI 键 |
SIIAEKNBMHKITO-LMXBDPGPSA-N |
手性 SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
规范 SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)
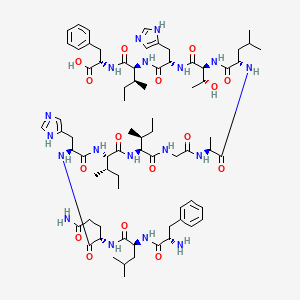

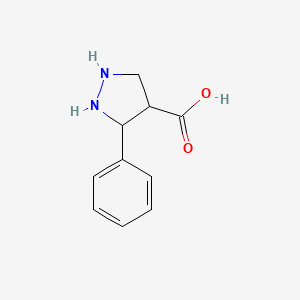
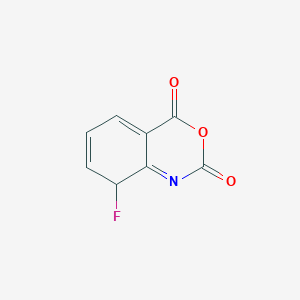

![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
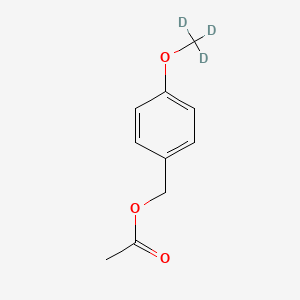
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
